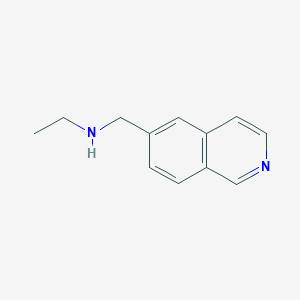

N-(isoquinolin-6-ylmethyl)ethanamine

Description

N-(isoquinolin-6-ylmethyl)ethanamine is an ethanamine derivative featuring an isoquinoline moiety substituted at the 6-position with a methylene bridge. Isoquinoline, a heterocyclic aromatic compound, imparts distinct electronic and steric properties compared to simpler aromatic systems like benzene or pyridine.

Properties

IUPAC Name |

N-(isoquinolin-6-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-13-8-10-3-4-12-9-14-6-5-11(12)7-10/h3-7,9,13H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCAUOPVJMRYFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=C(C=C1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Nitenpyram Metabolites ()

Nitenpyram, a neonicotinoid insecticide, is metabolized into intermediates such as N-((6-chloropyridin-3-yl)methyl)ethanamine (Metabolite D). Key comparisons:

- Structural Similarity: Both compounds share an ethanamine core linked to a heteroaromatic system (isoquinoline vs. chloropyridine).

- Functional Differences: The chloropyridine group in Metabolite D may enhance electrophilicity and insecticidal activity, whereas the isoquinoline moiety in the target compound could favor interactions with mammalian receptors.

- Metabolic Stability : Metabolite D appears in GC–MS at 4.426 min, indicating moderate polarity compared to other nitenpyram intermediates .

Table 1. Key Properties of Nitenpyram Metabolites

| Compound | Structure | Retention Time (min) | Key Substituents |

|---|---|---|---|

| N-((6-chloropyridin-3-yl)methyl)ethanamine | Chloropyridinyl + ethanamine | 4.426 | Cl, pyridine |

| N-(isoquinolin-6-ylmethyl)ethanamine | Isoquinolinyl + ethanamine | Data not available | Isoquinoline (6-position) |

25X-NBOMe Series ()

The NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe) are phenethylamine derivatives with a 2-methoxybenzyl group and halogenated phenyl rings.

- Structural Contrasts: NBOMe compounds have a phenethylamine backbone with a methoxybenzyl substituent, whereas the target compound uses an isoquinoline-methyl-ethanamine framework.

- Biological Activity: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects . The target compound’s activity remains uncharacterized but may differ due to its distinct aromatic system.

Table 2. Comparison with 25X-NBOMe Series

| Compound | Core Structure | Aromatic System | Biological Activity |

|---|---|---|---|

| 25I-NBOMe | Phenethylamine + methoxybenzyl | 4-iodo-2,5-dimethoxyphenyl | 5-HT2A agonist (psychedelic) |

| This compound | Ethanamine + isoquinoline | Isoquinoline (6-position) | Unknown |

Isoquinoline Derivatives ()

Several isoquinoline-containing ethanamine analogs are documented:

- 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (): Features a partially saturated isoquinoline ring, which may reduce aromatic interactions compared to the fully conjugated target compound.

- N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (): Combines a methoxybenzyl group with a halogenated phenyl ring, highlighting the role of electron-withdrawing substituents in modulating activity.

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (): The methoxy group and tetrahydro modification suggest enhanced solubility compared to the target compound.

Key Observations :

- The absence of polar groups (e.g., methoxy, halogen) in this compound may limit solubility but enhance lipophilicity for blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.